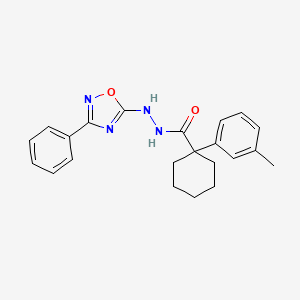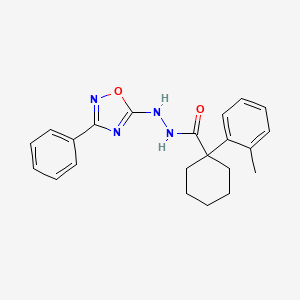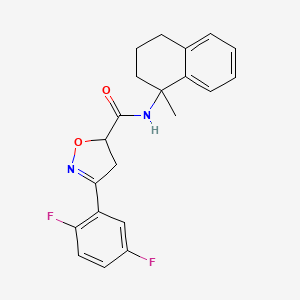![molecular formula C19H21N5O2 B7431380 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine, also known as compound A, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A is not yet fully understood. However, it is believed to exert its antiproliferative effects by inhibiting the activity of a protein kinase known as Aurora A. Aurora A plays a critical role in cell division and is often overexpressed in cancer cells. Inhibition of Aurora A activity by 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antiproliferative effects, 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A has been found to have other biochemical and physiological effects. Studies have shown that 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A has been found to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A in lab experiments is its potency and selectivity. Compound A has been found to exhibit potent antiproliferative activity against cancer cells while having minimal effects on normal cells. However, one limitation of using 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A in lab experiments is its solubility. Compound A is poorly soluble in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A. One direction is to further elucidate its mechanism of action and identify other targets that it may interact with. Additionally, studies could be conducted to investigate the potential of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A in combination with other drugs for the treatment of cancer. Furthermore, the development of more soluble formulations of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A could expand its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A involves a multi-step process that includes the reaction of 4-chloro-6-(4-methoxyphenyl)pyrimidine with 1-(oxolan-2-ylmethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting intermediate is then treated with an amine to yield the final product, 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A.
Applications De Recherche Scientifique
Compound A has been found to have potential applications in drug discovery and development, particularly in the field of cancer research. Studies have shown that 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-25-16-6-4-14(5-7-16)18-9-19(21-13-20-18)23-15-10-22-24(11-15)12-17-3-2-8-26-17/h4-7,9-11,13,17H,2-3,8,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINVYTRWEWSIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CN(N=C3)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B7431302.png)
![N-[(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(1,4-dimethylpiperazin-2-yl)methanamine](/img/structure/B7431317.png)
![3-Ethyl-5-[1-[4-[5-methyl-4-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]-1,2,4-triazol-3-yl]piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7431323.png)


![3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide](/img/structure/B7431345.png)
![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)
![1-Benzyl-3-[2-(methanesulfonamidomethyl)cyclopentyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7431367.png)
![N-[[1-[5-[(4-fluorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7431375.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)

![3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)
